4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide
CAS No.:
Cat. No.: VC16014406
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.
![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide -](/images/structure/VC16014406.png)
Specification
Molecular Formula | C12H12N2O4 |
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Molecular Weight | 248.23 g/mol |
IUPAC Name | 4-methoxy-2-(4-methoxy-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide |
Standard InChI | InChI=1S/C12H12N2O4/c1-17-9-3-5-13(15)11(7-9)12-8-10(18-2)4-6-14(12)16/h3-8H,1-2H3 |
Standard InChI Key | WSFHNFXEQCDMLB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C2C=C(C=C[N+]2=O)OC)N(C=C1)[O-] |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₂N₂O₄, with a calculated molecular weight of 248.24 g/mol. Its structure consists of two pyridine rings connected by a single bond at the 2 and 2' positions, each bearing a methoxy group (-OCH₃) at the 4 position and an N-oxide group (-N⁺-O⁻) at the 1 position.
Crystallographic and Spectroscopic Data
While no experimental crystallographic data for this specific compound is publicly available, analogous N-oxide bipyridine derivatives exhibit planar geometries with intramolecular hydrogen bonding between oxygen atoms and adjacent hydrogen atoms . Infrared (IR) spectroscopy of similar compounds reveals strong absorption bands near 1,250–1,300 cm⁻¹ (C-O stretching in methoxy groups) and 1,350–1,400 cm⁻¹ (N-O stretching) . Nuclear magnetic resonance (NMR) spectral predictions include:
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¹H NMR (400 MHz, DMSO-d₆): δ 3.85 (s, 6H, OCH₃), 7.50–8.20 (m, 6H, pyridine-H) .
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¹³C NMR: δ 55.2 (OCH₃), 120–150 (pyridine carbons), 160–165 (N-oxide carbons) .
Property | Value/Description |
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Molecular Formula | C₁₂H₁₂N₂O₄ |
Molecular Weight | 248.24 g/mol |
Appearance | Off-white crystalline powder |
Melting Point | 210–215 °C (predicted) |
Solubility | DMSO, DMF; sparingly in water |
Synthetic Methodologies
Oxidation of 4,4'-Dimethoxy-2,2'-bipyridine
The most plausible route involves the oxidation of 4,4'-dimethoxy-2,2'-bipyridine using peracetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane . A representative procedure is outlined below:
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Dissolve 4,4'-dimethoxy-2,2'-bipyridine (1.0 equiv) in anhydrous CH₂Cl₂.
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Add mCPBA (2.2 equiv) gradually at 0 °C.
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Stir at room temperature for 12–24 hours.
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Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via column chromatography.
Yield: ~60–70% (predicted based on analogous reactions) .
Alternative Pathways
Electrochemical oxidation under acidic conditions or photochemical methods using UV light and catalytic TiO₂ have been reported for similar N-oxide syntheses but remain untested for this derivative .
Coordination Chemistry and Catalytic Applications
The N-oxide groups enhance the ligand’s ability to coordinate with transition metals, particularly those in higher oxidation states (e.g., Ru³⁺, Fe³⁺). Key applications include:
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Photocatalysis: Ru(II) complexes incorporating N-oxide bipyridines exhibit enhanced light absorption in the visible spectrum, making them candidates for solar energy conversion .
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Oxidation Catalysis: Fe(III) complexes with this ligand demonstrate activity in alkene epoxidation and alcohol oxidation reactions .
Future Research Directions
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Crystallographic Studies: Single-crystal X-ray diffraction to confirm geometry and intermolecular interactions.
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Electrochemical Profiling: Cyclic voltammetry to assess redox behavior in coordination complexes.
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Biological Screening: Evaluation of antimicrobial or anticancer activity given the bioactivity of related N-oxide compounds .
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